molecular formula C₉H₆D₇O₄P B1161060 Isopropyl Phenyl Phosphate-d7

Isopropyl Phenyl Phosphate-d7

Cat. No.: B1161060
M. Wt: 223.21
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Phenyl Phosphate-d7 is a deuterated analog of isopropyl phenyl phosphate, serving as a high-purity internal standard for precise analytical quantification. This compound is essential for advanced research applications, particularly in liquid chromatography-mass spectrometry (LC-MS), where it enables accurate detection and measurement of its non-deuterated counterpart in complex matrices. The base compound, isopropyl phenyl phosphate, is known for its role as a flame retardant and plasticizer in various polymers . It provides remarkable flame retardancy and demonstrates excellent compatibility in materials such as PVC, flexible polyurethane, and synthetic rubbers . Furthermore, it functions as an anti-wear additive in industrial lubricants, including gear oils and cutting fluids . As a deuterated version, this compound is critical for ensuring analytical accuracy and reliability in method development and quality control. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

Molecular Formula

C₉H₆D₇O₄P

Molecular Weight

223.21

Synonyms

Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between IPP-d7 and related organophosphate compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Applications Analytical Utility
Isopropyl Phenyl Phosphate-d7 C₉D₇H₆O₄P 223.21 N/A Isotopic internal standard for LC-MS/MS Quantification of OPFRs in environmental samples
Isopropyl Diphenyl Phosphate C₁₅H₁₇O₄P 292.27 60763-39-5 Flame retardant, plasticizer Target analyte in environmental monitoring
Dibutyl Phenyl Phosphate C₁₄H₂₃O₄P 286.30 2528-36-1 Plasticizer, hydraulic fluids Analyzed via GC-MS or HPLC-UV
Triphenyl Phosphate C₁₈H₁₅O₄P 326.29 115-86-6 Flame retardant, lubricant additive Common reference in OPFR studies

Structural and Functional Insights

Deuterated vs. Non-Deuterated Forms IPP-d7 exhibits nearly identical chemical reactivity to its non-deuterated form but differs in physical properties such as boiling point and density due to isotopic substitution. For example, deuterated compounds generally have slightly higher boiling points . In mass spectrometry, IPP-d7’s molecular ion peaks (e.g., m/z 223) are distinct from non-deuterated IPP (m/z ~216), enabling accurate quantification in complex matrices .

Substituent Effects on Stability and Reactivity

  • Alkyl vs. Aryl Groups : IPP-d7 contains one phenyl and one isopropyl group, whereas Triphenyl Phosphate (TPP) has three phenyl groups. The increased aryl content in TPP enhances thermal stability but reduces solubility in polar solvents compared to alkyl-substituted phosphates .
  • Isomerism : Isopropylphenyl diphenyl phosphate (IPPP, CAS 64532-94-1) exists as mixed isomers, which can complicate chromatographic separation. IPP-d7’s defined structure simplifies analytical workflows .

Analytical Method Compatibility IPP-d7 is optimized for LC-MS/MS due to its low volatility, whereas non-deuterated analogs like IDPP are often analyzed via GC-MS after derivatization . Methods for phenyl-containing phosphates (e.g., spectrophotometry, as in ) are less applicable to IPP-d7 due to deuterium’s negligible impact on UV-Vis absorption .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Isopropyl Phenyl Phosphate-d7?

  • Methodological Answer : Synthesis typically involves free-radical copolymerization with styrene (ST) using 0.12 mol/L azobis(cyclohexanenitrile) (ABCN) as an initiator in toluene at 70°C. Monomer concentrations are maintained at 2.44 mol/L, and reaction conversions are kept between 10–20% to minimize composition drift. Post-synthesis, purification via solvent removal and column chromatography ensures product integrity .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Infrared (IR) spectroscopy identifies key functional groups: C≡N stretching (2247–2230 cm⁻¹), C=O stretching (1768–1731 cm⁻¹), and C-H bending (1241–1231 cm⁻¹). Nuclear magnetic resonance (NMR) analysis (¹H and ¹³C) resolves structural details, such as deuterated isopropyl group signals and aromatic proton environments. Cross-referencing with monomer and copolymer spectra confirms successful synthesis .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Mandatory use of personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is required. Reactions should be conducted in fume hoods to avoid inhalation. Waste must be segregated and disposed of via certified chemical waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How do deuteration effects influence spectroscopic analysis of this compound?

  • Methodological Answer : Deuterated isopropyl groups (C3D7) eliminate proton signals in ¹H-NMR, simplifying spectral interpretation. Isotopic shifts in ¹³C-NMR and altered vibrational modes in IR (e.g., C-D vs. C-H stretches) provide distinct signatures. These effects necessitate calibration with deuterated standards for accurate assignments .

Q. What mechanistic insights explain the copolymerization behavior of this compound with styrene?

  • Methodological Answer : The compound does not undergo homopolymerization due to steric hindrance from the phenyl phosphate group. Instead, it forms alternating copolymers with styrene, driven by radical stabilization differences between monomers. Kinetic studies using ¹H-NMR or mass spectrometry can track monomer consumption rates to validate this mechanism .

Q. How can discrepancies between calculated and experimental elemental composition be resolved?

  • Methodological Answer : Discrepancies may arise from incomplete deuteration or impurities. Verify synthesis purity using high-resolution mass spectrometry (HRMS) and elemental analysis (EA). Cross-check with X-ray crystallography or ²H-NMR to confirm isotopic labeling efficiency. Repetition under inert atmospheres (e.g., argon) minimizes side reactions .

Q. How to ensure reproducibility in synthesizing this compound-based copolymers?

  • Methodological Answer : Strictly control reaction parameters: solvent dryness (toluene distilled over Na/benzophenone), initiator freshness (ABCN stored at -20°C), and temperature (±1°C). Document monomer-to-initiator ratios precisely. Use gel permeation chromatography (GPC) to monitor molecular weight distributions across batches .

Q. What strategies optimize thermal stability in this compound copolymers?

  • Methodological Answer : Incorporate electron-withdrawing substituents (e.g., chlorine) on the phenyl ring to enhance thermal resistance. Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (typically >250°C). Adjust copolymer stoichiometry to balance rigidity (from styrene) and flame-retardant properties (from phosphate groups) .

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